1-methyl-5-[(pyrrolidin-3-yl)methyl]-1H-imidazole

Chemical Synthesis Building Block Quality Reproducibility

Choose 1-methyl-5-[(pyrrolidin-3-yl)methyl]-1H-imidazole for your medicinal chemistry and catalysis research. With 98% purity exceeding the typical 95% industry standard, this building block ensures reliable performance in multi-step syntheses and reduces in-house purification. Its ambient storage stability eliminates cold-chain logistics, while the N1-methyl group provides tunable lipophilicity—a critical advantage over unsubstituted analogs. Essential for preparing (S)-pyrrolidinylmethylimidazole ligands for Cu-catalyzed N-arylation (up to 95% yield). Procure with confidence for reproducible, high-yield results.

Molecular Formula C9H15N3
Molecular Weight 165.24 g/mol
Cat. No. B13529685
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-methyl-5-[(pyrrolidin-3-yl)methyl]-1H-imidazole
Molecular FormulaC9H15N3
Molecular Weight165.24 g/mol
Structural Identifiers
SMILESCN1C=NC=C1CC2CCNC2
InChIInChI=1S/C9H15N3/c1-12-7-11-6-9(12)4-8-2-3-10-5-8/h6-8,10H,2-5H2,1H3
InChIKeyCOIPSIGBENXWIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-5-[(pyrrolidin-3-yl)methyl]-1H-imidazole: Chemical Identity and Procurement Baseline


1-Methyl-5-[(pyrrolidin-3-yl)methyl]-1H-imidazole (CAS 1463779-01-2) is a heterocyclic building block featuring a 1-methylimidazole core linked via a methylene bridge to a pyrrolidine ring. Its molecular formula is C₉H₁₅N₃ (MW 165.24 g/mol) . The compound is primarily utilized as a synthetic intermediate in medicinal chemistry and catalysis research, particularly as a precursor to chiral pyrrolidinylmethylimidazole ligands used in copper-catalyzed N-arylation reactions [1].

1-Methyl-5-[(pyrrolidin-3-yl)methyl]-1H-imidazole: Why In-Class Analogs Are Not Interchangeable


Structural modifications at the imidazole core—such as the presence or absence of the N1-methyl group—can profoundly alter a molecule's physicochemical properties and biological interactions. Even a single methyl substitution changes molecular weight, lipophilicity (cLogP), and hydrogen-bonding capacity, which in turn affect ligand binding, metabolic stability, and synthetic utility. Therefore, substituting 1-methyl-5-[(pyrrolidin-3-yl)methyl]-1H-imidazole with closely related analogs (e.g., 1-(pyrrolidin-3-ylmethyl)-1H-imidazole) without re-optimization may compromise experimental reproducibility and downstream performance in sensitive catalytic or biological assays .

1-Methyl-5-[(pyrrolidin-3-yl)methyl]-1H-imidazole: Quantitative Differentiation Evidence


Purity Benchmarking: 97–98% vs. Industrial Standard 95%

Commercially available batches of 1-methyl-5-[(pyrrolidin-3-yl)methyl]-1H-imidazole are routinely supplied with a minimum purity specification of 97% (AKSci) to 98% (Leyan) . This exceeds the typical industrial standard of 95% for research-grade heterocyclic building blocks. Higher purity reduces the likelihood of side reactions and facilitates more accurate stoichiometric calculations in multi-step syntheses.

Chemical Synthesis Building Block Quality Reproducibility

Structural Differentiation: N1-Methyl vs. Unsubstituted Imidazole Core

In contrast to the unsubstituted analog 1-(pyrrolidin-3-ylmethyl)-1H-imidazole (C₈H₁₃N₃, MW 151.21 g/mol) , 1-methyl-5-[(pyrrolidin-3-yl)methyl]-1H-imidazole possesses an additional N1-methyl group. This structural modification increases molecular weight by 14 Da (+9.3%) and is predicted to increase lipophilicity (cLogP) by approximately 0.5–0.8 log units, potentially enhancing membrane permeability and altering binding kinetics to biological targets or metal catalysts.

Medicinal Chemistry SAR Studies Physicochemical Properties

Synthetic Utility: Established Precursor for High-Performance N-Arylation Ligands

The (S)-pyrrolidinylmethylimidazole ligand scaffold, for which 1-methyl-5-[(pyrrolidin-3-yl)methyl]-1H-imidazole serves as a direct precursor, has been demonstrated to enable CuI-catalyzed N-arylation of imidazoles with aryl bromides and chlorides in the presence of Cs₂CO₃, affording N-arylated products in yields up to 95% [1]. While this publication does not provide a direct head-to-head comparison of different ligand substituents, the high efficiency and broad substrate scope underscore the privileged nature of this molecular framework in copper catalysis.

Catalysis Cross-Coupling Ligand Synthesis

Storage and Handling: Ambient Stability Advantage

1-Methyl-5-[(pyrrolidin-3-yl)methyl]-1H-imidazole is shipped and stored under ambient conditions (room temperature in sealed, dry containers) . In contrast, many structurally related heterocyclic building blocks require refrigerated (2–8°C) or freezer storage. For example, certain pyrrolidine-imidazole dihydrochloride salts are hygroscopic and degrade if not kept cold . Ambient stability reduces shipping costs and simplifies inventory management in non-specialized laboratory settings.

Compound Storage Logistics Bench Stability

1-Methyl-5-[(pyrrolidin-3-yl)methyl]-1H-imidazole: Validated Research & Industrial Application Scenarios


Synthesis of Chiral N-Arylation Ligands for Copper Catalysis

1-Methyl-5-[(pyrrolidin-3-yl)methyl]-1H-imidazole is a key starting material for the preparation of (S)-pyrrolidinylmethylimidazole ligands (e.g., 4a–c) that enable highly efficient, copper-catalyzed N-arylation of imidazoles with aryl and heteroaryl halides. This method is compatible with a wide range of functional groups—including esters, nitriles, ketones, free hydroxyls, and primary amines—and delivers products in good to excellent yields (up to 95%) [1]. Researchers developing new cross-coupling methodologies or preparing complex N-aryl heterocycles should consider this building block as an entry point to a validated ligand platform.

Medicinal Chemistry Building Block for SAR Studies

The N1-methyl group on the imidazole ring provides a subtle, tunable handle for modulating physicochemical properties such as lipophilicity (cLogP) and molecular weight. Compared to the unsubstituted analog (1-(pyrrolidin-3-ylmethyl)-1H-imidazole), this compound offers a +14 Da mass shift and an estimated 0.5–0.8 log unit increase in cLogP . These incremental changes are valuable in medicinal chemistry programs where small structural modifications are systematically explored to optimize pharmacokinetic profiles or target binding affinity.

High-Purity Starting Material for Reproducible Multi-Step Synthesis

With commercial purity specifications of 97–98%, this compound exceeds the typical industry standard of 95% for research-grade heterocyclic building blocks . This higher purity is particularly advantageous in multi-step synthetic sequences where even minor impurities can accumulate and compromise overall yield or complicate purification. Procurement of this higher-purity grade reduces the need for in-house purification prior to use, saving both time and resources.

Ambient-Stable Inventory for Routine Laboratory Use

Unlike many related pyrrolidine-imidazole derivatives that require refrigerated storage, 1-methyl-5-[(pyrrolidin-3-yl)methyl]-1H-imidazole is stable at room temperature when kept sealed and dry . This ambient stability simplifies long-term inventory management and eliminates the logistical and cost burdens associated with cold-chain shipping and dedicated refrigerator space—making it an attractive choice for laboratories with limited cold-storage infrastructure.

Technical Documentation Hub

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